molecular formula C11H15Cl2N3 B2856480 [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride CAS No. 1546330-10-2

[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride

Cat. No.: B2856480
CAS No.: 1546330-10-2
M. Wt: 260.16
InChI Key: YTCRHXKMZDJYRB-UHFFFAOYSA-N
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Description

[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride: is a versatile compound used in various scientific research fields. Its unique structure, which includes a pyrazole ring, makes it valuable for applications ranging from drug development to catalysis studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride typically involves the reaction of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde with an amine source under acidic conditions to form the desired methanamine derivative. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the amine group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the phenyl ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound is used in biological research to study enzyme interactions and as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it valuable for understanding biochemical pathways .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated as a candidate for drug development, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy .

Industry: Industrially, the compound is used in the development of catalysts for chemical reactions. Its stability and reactivity make it suitable for use in various catalytic processes .

Comparison with Similar Compounds

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the pyrazole ring structure and is used in similar applications, such as drug development and catalysis.

    1,3,5-Trisubstituted-1H-pyrazoles: These compounds also contain the pyrazole ring and are used in various chemical and biological studies.

Uniqueness: What sets [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride apart is its specific substitution pattern, which imparts unique reactivity and binding properties. This makes it particularly valuable for applications where precise molecular interactions are required .

Properties

IUPAC Name

[3-(1-methylpyrazol-4-yl)phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-14-8-11(7-13-14)10-4-2-3-9(5-10)6-12;;/h2-5,7-8H,6,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCRHXKMZDJYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC(=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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